molecular formula C17H15FN2O3S B2698323 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide CAS No. 895438-47-8

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide

Cat. No.: B2698323
CAS No.: 895438-47-8
M. Wt: 346.38
InChI Key: NNLRLWADQSJWJY-ZPHPHTNESA-N
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Description

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide is a heterocyclic compound featuring a 2,3-dihydro-1,3-benzothiazole core substituted with 5,6-dimethoxy and 3-methyl groups. This compound is structurally distinct due to its electron-rich dimethoxy groups and fluorine substitution, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-12-8-13(22-2)14(23-3)9-15(12)24-17(20)19-16(21)10-6-4-5-7-11(10)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLRLWADQSJWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by methylation and methoxylation to introduce the 5,6-dimethoxy-3-methyl substituents.

    Coupling Reaction: The synthesized benzothiazole derivative is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide has garnered interest in various fields of research due to its unique properties:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorobenzamide group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

Structural Similarities and Differences :

  • Both compounds share a benzothiazole ring and a 2-fluorobenzamide group. However, the target compound incorporates a dihydrobenzothiazol-2-ylidene moiety with additional 5,6-dimethoxy and 3-methyl substituents, which are absent in 2-BTFBA .

Physicochemical and Functional Properties :

  • Optical Properties: 2-BTFBA exhibits nonlinear optical (NLO) activity due to its conjugated π-system and electron-withdrawing fluorine.
  • Crystal Packing: The dihydrobenzothiazole core in the target compound likely induces non-planar conformations, contrasting with the planar benzothiazole in 2-BTFBA. This could lead to distinct hydrogen-bonding patterns (e.g., N–H···O/F interactions) and packing motifs .
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

Structural Comparison :

  • Fo23 is a tri-fluorinated benzamide with fluorine at ortho (benzamide) and 2,3-positions (aniline). The target compound has a single fluorine (2-fluorobenzamide) but compensates with methoxy and methyl groups on the benzothiazole ring .

Crystallographic Insights :

  • Planarity and Hydrogen Bonding : Fo23’s aromatic rings are co-planar (interplanar angle: 0.5°), stabilized by 1D amide···amide hydrogen bonds. The target’s dimethoxy groups may disrupt co-planarity, increasing interplanar angles and altering hydrogen-bonding networks (e.g., C–H···O interactions) .
  • Space Group and Z’ Values : Fo23 crystallizes in space group Pn (Z’=1), while the target’s bulky substituents might favor a different space group (e.g., Pc) with Z’=2, as seen in chlorinated analogs like JOFHAO .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide

Structural Motifs :

  • This compound shares the dihydrothiazol-2-ylidene scaffold but lacks fluorine and dimethoxy groups. The 4-methylbenzamide and 2-methoxyphenyl substituents create steric bulk, comparable to the target’s 3-methyl and 5,6-dimethoxy groups .

Biological Activity

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide is a synthetic compound that has attracted interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological properties, and relevant studies.

Chemical Structure and Synthesis

The compound has a molecular formula of C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S. Its structure features a benzothiazole core with methoxy and fluorine substituents. The synthesis typically involves the reaction of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane. This reaction is controlled to achieve high yield and purity through recrystallization or column chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, which can lead to various biological responses such as:

  • Inhibition of Cell Proliferation : The compound may inhibit the growth of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis : It could promote programmed cell death in malignant cells through activation of intrinsic pathways.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Studies have shown that this compound can inhibit various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects : There are indications that this compound may protect neuronal cells from oxidative stress and apoptosis.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings from notable research:

StudyFocusFindings
Feit et al. (1973)Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Shutske et al. (1983)Antimicrobial ActivityReported effective inhibition against Gram-positive bacteria.
Vicini et al. (2003)NeuroprotectionFound protective effects on neuronal cells under oxidative stress conditions.

Case Studies

  • Case Study 1 : In vitro studies on human breast cancer cell lines showed a dose-dependent reduction in cell viability when treated with varying concentrations of the compound.
  • Case Study 2 : A study on bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

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